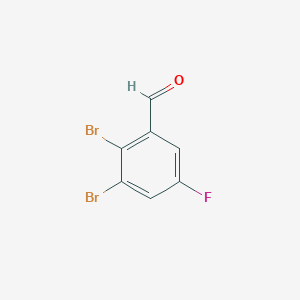
2,3-Dibromo-5-fluorobenzaldehyde
説明
“2,3-Dibromo-5-fluorobenzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which is a type of aromatic aldehyde . The compound has two bromine atoms and one fluorine atom attached to the benzene ring, along with an aldehyde group .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromo-5-fluorobenzaldehyde, involves the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide . Another method involves the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-5-fluorobenzaldehyde” consists of a benzene ring with two bromine atoms, one fluorine atom, and an aldehyde group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .科学的研究の応用
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as 5-fluorouracil (5-FU) and its derivatives, play a significant role in medicinal chemistry, particularly in cancer chemotherapy. 5-FU and its prodrugs, like capecitabine, UFT, and S-1, have been extensively studied for their antitumor activities against various cancers. These compounds act through inhibition of thymidylate synthase or incorporation into RNA and DNA, leading to cytotoxic effects in cancer cells. The presence of fluorine atoms in these molecules is crucial for their biological activity, suggesting that 2,3-Dibromo-5-fluorobenzaldehyde could serve as a precursor for synthesizing novel fluorinated therapeutic agents with potential anticancer properties (Malet-Martino & Martino, 2002); (Maehara, 2003).
Brominated Intermediates in Organic Synthesis
Brominated intermediates are valuable in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals. They are often used in halogenation reactions, cross-coupling reactions, and as building blocks for heterocyclic compounds. Given the bromine content in 2,3-Dibromo-5-fluorobenzaldehyde, it could be utilized in similar synthetic applications to create novel compounds with potential biological or material applications (Zuiderveen, Slootweg, & de Boer, 2020).
Fluoroalkylation in Aqueous Media
The incorporation of fluoroalkyl groups into organic molecules enhances their properties, making them valuable in the development of pharmaceuticals, agrochemicals, and materials. Aqueous fluoroalkylation reactions, including those involving fluorobenzaldehydes, have gained attention for their environmentally friendly and efficient approach to introducing fluorinated groups. The presence of a fluorine atom in 2,3-Dibromo-5-fluorobenzaldehyde suggests its potential utility in fluoroalkylation reactions conducted in aqueous media, contributing to greener synthesis methods (Song, Han, Zhao, & Zhang, 2018).
特性
IUPAC Name |
2,3-dibromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFVHKGMRZXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



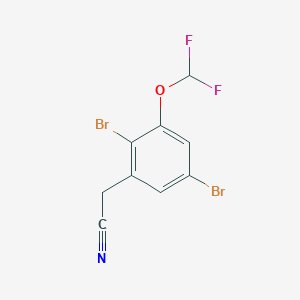
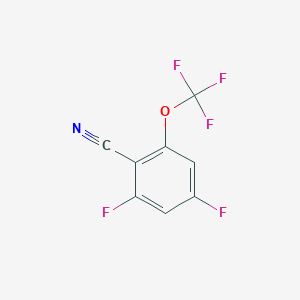

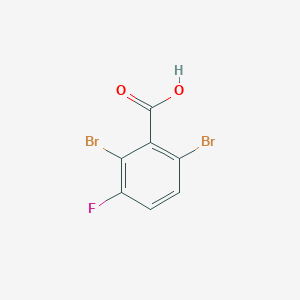
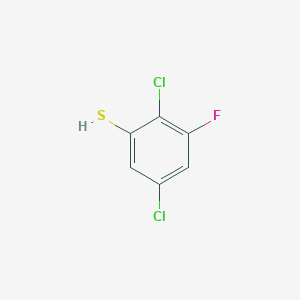
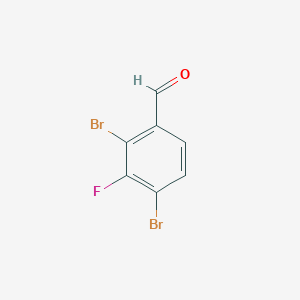

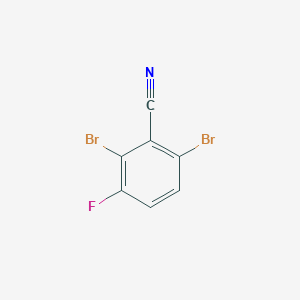

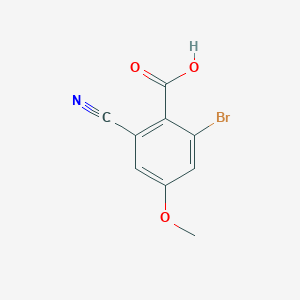
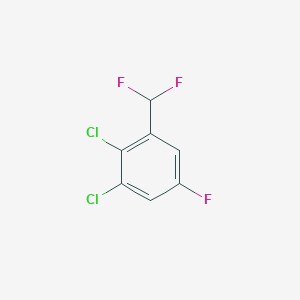


![2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410783.png)